molecular formula C11H12N2O2S B1484079 3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-64-6

3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484079
CAS No.: 2098102-64-6
M. Wt: 236.29 g/mol
InChI Key: UECNNQNFHQFRDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiophene-based analogs have been studied extensively for their potential as biologically active compounds . They have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.

Mode of Action

It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact structure of the compound and the nature of its targets.

Biochemical Pathways

Thiophene derivatives have been found to exhibit a range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiophene derivatives have been found to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that thiophene derivatives can induce a variety of molecular and cellular changes.

Properties

IUPAC Name

3-ethyl-6-(thiophen-3-ylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-2-13-10(14)6-9(12-11(13)15)5-8-3-4-16-7-8/h3-4,6-7H,2,5H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECNNQNFHQFRDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)CC2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Ethyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.